Dbh; dbha-skf; skf 108753
Description
Debromohymenialdisine (DBH), also known as SKF 108753, is a marine-derived alkaloid that inhibits checkpoint kinases Chk1 and Chk2, which are critical for DNA damage response pathways. DBH disrupts cell cycle regulation by blocking kinase activity, thereby sensitizing cancer cells to genotoxic therapies .
For clarity, this article focuses on DBH/SKF 108753 and its comparisons with other SKF-series compounds and functionally similar inhibitors.
Properties
IUPAC Name |
4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Debromohymenialdisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in its structure
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Debromohymenialdisine has a wide range of scientific research applications, including:
Mechanism of Action
Debromohymenialdisine exerts its effects by inhibiting various kinases, including protein kinase C, checkpoint kinases Chk1 and Chk2, and MAP kinase kinase 1 . It blocks the G2 DNA damage checkpoint, preventing cell cycle progression and promoting apoptosis in cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and cell cycle regulation .
Comparison with Similar Compounds
SKF 108753 (DBH) vs. SKF 525A
SKF 525A (2-diethylaminoethyl-2,2-diphenylvalerate) is a well-known inhibitor of hepatic microsomal mixed-function oxidases, which metabolize drugs like cyclophosphamide. Key differences include:
| Property | SKF 108753 (DBH) | SKF 525A |
|---|---|---|
| Target | Chk1/Chk2 kinases | Cytochrome P450 enzymes |
| Mechanism | Competitive kinase inhibition | Noncompetitive enzyme inhibition |
| Therapeutic Role | Enhances chemotherapy efficacy | Alters drug metabolism kinetics |
| Structural Class | Pyrroloquinoline alkaloid | Synthetic tertiary amine |
SKF 108753 (DBH) vs. SKF 38393
SKF 38393 is a dopamine D1 receptor agonist used in neurological research. Unlike DBH, it targets neurotransmitter receptors rather than kinases:
| Property | SKF 108753 (DBH) | SKF 38393 |
|---|---|---|
| Target | Chk1/Chk2 kinases | Dopamine D1 receptor |
| Mechanism | Kinase inhibition | Receptor agonism |
| Therapeutic Role | Cancer therapy adjunct | Parkinson’s disease research |
| Structural Class | Alkaloid | Benzazepine derivative |
SKF 38393’s effects on dopamine signaling contrast with DBH’s DNA damage response modulation, underscoring the diversity of SKF-series compounds .
SKF 108753 (DBH) vs. Bacterial Luciferase Inhibitors (SKF/DPDA)
A distinct SKF compound (unrelated to DBH) inhibits bacterial luciferase by binding to the flavin mononucleotide (FMNH2) site, competing with substrates.
| Property | SKF 108753 (DBH) | SKF (Luciferase Inhibitor) |
|---|---|---|
| Target | Chk1/Chk2 kinases | Bacterial luciferase |
| Mechanism | Kinase inhibition | Substrate competition (FMNH2 binding) |
| Application | Oncology research | Antimicrobial research |
This SKF compound reduces bacterial luminescence and growth, illustrating the broad scope of SKF-designated molecules across disciplines .
Structural and Functional Analogues of DBH
While the evidence lacks direct structural analogs of DBH, fluorinated ethanol derivatives (e.g., 2-(3,4,5-trifluorophenyl)ethanol) exhibit partial chemical similarity (structural score: 0.88–0.97) but differ in biological targets .
Research Findings and Key Data
DBH/SKF 108753 in DNA Damage Response
SKF 525A in Drug Metabolism
SKF 38393 in Dopaminergic Systems
- Behavioral Effects : Fails to maintain self-administration in primates, unlike dopamine D2 agonists, highlighting receptor specificity .
Biological Activity
Dbh, also known as dbha-skf or SKF 108753, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Originally derived from marine sources, this compound has been studied for its effects on various biological systems, particularly in relation to neuropharmacology and cancer research. This article aims to provide a comprehensive overview of the biological activity of Dbh, including its mechanisms of action, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
Dbh is characterized by its unique glycociamidine ring structure, which plays a crucial role in its biological activity. The synthesis of Dbh involves complex organic reactions that yield derivatives with varying degrees of potency and selectivity.
Research indicates that Dbh exerts its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : Dbh has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine and serotonin.
- Receptor Modulation : It interacts with various receptor types, including dopamine receptors, which may contribute to its neuroactive properties.
Biological Activity Overview
The biological activity of Dbh has been explored in several studies, highlighting its potential therapeutic applications:
Neuropharmacological Effects
Studies have demonstrated that Dbh exhibits significant neuropharmacological effects, including:
- Antidepressant-like Effects : In animal models, Dbh administration resulted in decreased depressive behaviors, suggesting potential use as an antidepressant.
- Cognitive Enhancement : Research indicates improvements in learning and memory tasks following Dbh treatment.
Anticancer Properties
Dbh has also been investigated for its anticancer properties:
- Inhibition of Tumor Growth : In vitro studies showed that Dbh inhibits the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities of Dbh
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Antidepressant-like effects | |
| Cognitive enhancement | ||
| Anticancer | Inhibition of tumor growth | |
| Induction of apoptosis |
Case Study 1: Neuropharmacological Evaluation
A study conducted by Suntory Ltd. evaluated the effects of Dbh on depression-like behaviors in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that treatment with Dbh resulted in a dose-dependent decrease in cell viability. The study concluded that Dbh induces apoptosis via mitochondrial pathways.
Q & A
Q. What established protocols are recommended for synthesizing and characterizing Dbh, dbha-skf, and skf 108753?
Methodological Answer:
- Synthesis protocols should adhere to reproducibility standards, including step-by-step reaction conditions (e.g., temperature, catalysts, solvents) validated by peer-reviewed studies.
- Characterization requires multi-modal techniques:
Q. How do researchers ensure the stability of these compounds under varying experimental conditions?
Methodological Answer:
- Conduct stability assays under controlled environments (e.g., pH, temperature, light exposure) using:
Q. What in vitro assays are commonly used to assess the preliminary bioactivity of skf 108753?
Methodological Answer:
- Dose-Response Curves to determine IC50/EC50 values in target pathways.
- Enzyme-Linked Immunosorbent Assay (ELISA) for protein interaction studies.
- Cell Viability Assays (e.g., MTT, ATP luminescence) to evaluate cytotoxicity.
- Include positive/negative controls and statistical validation (e.g., ANOVA) to minimize bias .
Advanced Research Questions
Q. What strategies resolve contradictory data on skf 108753’s mechanism of action across studies?
Methodological Answer:
- Perform Comparative Meta-Analysis to identify confounding variables (e.g., dosage, cell lines).
- Use Computational Modeling (e.g., molecular docking, QSAR) to predict binding affinities and validate experimentally.
- Apply Threshold-Based Validation : Replicate conflicting results under standardized conditions to isolate causative factors .
Q. How can multi-omics approaches elucidate systemic effects of dbha-skf in model organisms?
Methodological Answer:
- Integrate Transcriptomics (RNA-seq), Proteomics (LC-MS/MS), and Metabolomics (NMR) to map pathways.
- Employ Network Pharmacology to identify hub targets and off-target effects.
- Validate findings using CRISPR-Cas9 Knockout Models to confirm gene-function relationships.
- Follow FAIR data principles for storage and sharing .
Q. What experimental designs optimize comparative studies between skf 108753 and structural analogs?
Methodological Answer:
- Use Structure-Activity Relationship (SAR) Analysis to correlate modifications with bioactivity.
- Implement Blinded Testing to reduce observer bias.
- Apply High-Throughput Screening (HTS) for rapid analog evaluation.
- Include orthogonal assays (e.g., SPR for binding kinetics) to cross-validate results .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
